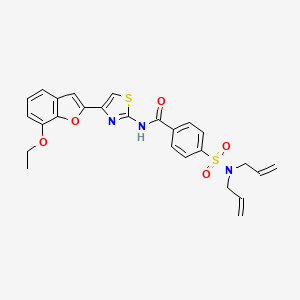

4-(N,N-二烯丙基氨磺酰基)-N-(4-(7-乙氧基苯并呋喃-2-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

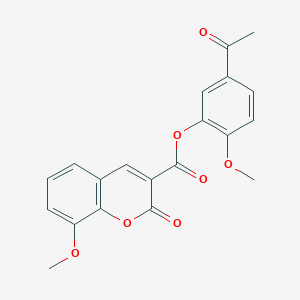

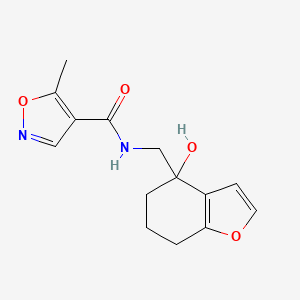

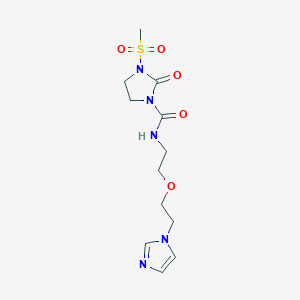

The compound "4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological activity. The structure suggests the presence of multiple functional groups, including benzofuran, thiazole, and benzamide moieties, which are known to contribute to a wide range of biological activities. The compound's name indicates that it may have been designed to target specific biological pathways or receptors, potentially making it a candidate for pharmaceutical applications.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, which involves characterizing the synthesized compounds and investigating their properties . Although the specific synthesis of "4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry . The presence of a thiazole ring in the compound suggests that it may exhibit certain structural features such as hydrogen bonding and π-π interactions, which can influence its biological activity . The molecular structure is crucial for understanding the compound's interaction with biological targets and can be further elucidated through crystallography or computational studies.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. For example, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been described as a green synthesis method for producing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This suggests that "4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" could also participate in similar environmentally friendly reactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the importance of methyl functionality and S=O interactions . Additionally, the biological activities of benzamide derivatives, such as analgesic and antimicrobial properties, have been investigated, and a relationship between structure and activity has been established . These properties are essential for the development of new pharmaceuticals and can provide insights into the potential applications of "4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide".

科学研究应用

苯并噻唑在药物设计和药用化学中的应用

苯并噻唑及其衍生物由于具有广泛的生物活性,因此是众多药理学研究的核心。这些化合物是开发各种疾病疗法的关键,利用它们的抗菌、抗炎和抗肿瘤特性。苯并噻唑的结构简单,并且易于合成,这使得可以创建在发现新化学实体中至关重要的化学库。它们作为不同生物分子的配体的多功能性使其成为药用化学中开发新型治疗剂的重点,尤其是在癌症治疗中 (Kamal 等人,2015 年)。

环境和分析化学应用

苯并噻唑不仅在药理学中至关重要,而且在环境科学中也发挥着重要作用。例如,对某些化合物降解过程的研究突出了使用先进的分析技术来了解它们在环境中的稳定性和降解途径。这项研究对于评估化学化合物的环境影响和安全性至关重要,有助于开发生态足迹最小化的更安全的药品和化学品 (Barchańska 等人,2019 年)。

在开发诊断剂中的作用

诊断剂的开发,尤其是针对阿尔茨海默病等疾病的诊断剂,通常利用苯并噻唑衍生物。这些化合物充当成像剂的配体,通过先进的成像技术帮助早期检测和监测疾病进展。此类应用对于神经病学领域至关重要,因为它可以深入了解神经疾病的分子机制,并促进靶向疗法的开发 (Nordberg,2007 年)。

属性

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h4-5,7-13,16-17H,1-2,6,14-15H2,3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDKYFJPYWZCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)